2-[2-(Hydroxysulfanyl)ethenyl]phenol
Description
2-[2-(Hydroxysulfanyl)ethenyl]phenol is a phenolic compound characterized by a phenol ring substituted with an ethenyl (-CH=CH-) group bearing a hydroxysulfanyl (-SH) moiety. This structure imparts unique chemical reactivity due to the presence of both the phenolic hydroxyl group and the thiol (-SH) functionality. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are discussed in various contexts, enabling comparative analysis.
Properties
CAS No. |
500588-58-9 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-(2-hydroxysulfanylethenyl)phenol |
InChI |
InChI=1S/C8H8O2S/c9-8-4-2-1-3-7(8)5-6-11-10/h1-6,9-10H |
InChI Key |
XUEIPUIBSXUQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CSO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxysulfanyl)ethenyl]phenol can be achieved through several methodsThe reaction conditions typically require a strong base and a polar solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 2-[2-(Hydroxysulfanyl)ethenyl]phenol may involve the use of catalytic processes to enhance yield and efficiency. For example, the Hock process, which involves the oxidation of cumene to produce phenol, can be adapted to introduce the sulfanyl and ethenyl groups through subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxysulfanyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are valuable in redox reactions.
Reduction: The sulfanyl group can be reduced to form thiols, which are useful in various biochemical applications.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are often used.
Substitution: Electrophilic reagents like halogens, nitric acid, and sulfuric acid are used under acidic conditions.
Major Products
Quinones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Phenols: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-[2-(Hydroxysulfanyl)ethenyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxysulfanyl)ethenyl]phenol involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The sulfanyl group also plays a role in metal chelation, which enhances its antioxidant properties . The compound interacts with various molecular targets, including enzymes and cell signaling pathways, to exert its effects .
Comparison with Similar Compounds
Structural Analogues
Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl]
- Structure: Contains a phenol ring linked via an ethenyl group to a second phenol ring.
- Key Features: Lacks the hydroxysulfanyl group but shares the ethenyl-phenol framework.
- Source/Activity : Isolated from Salvia miltiorrhiza (White Danshen) and associated with antioxidant properties .
- Chemical Reactivity : The absence of -SH limits its participation in redox or nucleophilic reactions compared to the target compound.
2-[1-(3-Methylphenyl)ethenyl]phenol
- Structure: Phenol substituted with an ethenyl group connected to a 3-methylphenyl group.
- Key Features : The methylphenyl substituent enhances lipophilicity, contrasting with the polar -SH group in the target compound.
2-[2-(3-Methoxyphenyl)ethyl]phenol
- Structure: Phenol with an ethyl bridge to a 3-methoxyphenyl group.
- Key Features : The methoxy group (-OCH₃) provides electron-donating effects, altering electronic properties compared to the electron-withdrawing -SH group.
Functional Group Analysis
Key Observations:
- Redox Properties : The -SH group in the target compound enables disulfide bond formation and metal chelation, absent in analogs with -OCH₃ or -CH₃ substituents.
- Solubility: The polar -SH group enhances water solubility compared to lipophilic analogs like 2-[1-(3-methylphenyl)ethenyl]phenol.
- Biological Activity: Thiol-containing phenolics often exhibit antioxidant or antimicrobial effects, whereas methoxy-substituted analogs may prioritize receptor binding (e.g., estrogenic activity).
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